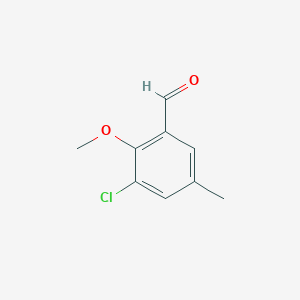

3-Chloro-2-methoxy-5-methylbenzaldehyde

Descripción

Structural Characterization of 3-Chloro-2-methoxy-5-methylbenzaldehyde

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound is characterized by a benzene ring bearing three distinct substituents in addition to the aldehyde functional group. The compound follows International Union of Pure and Applied Chemistry nomenclature principles, with the aldehyde carbon serving as the primary reference point for numbering the aromatic ring system. The systematic name accurately reflects the substitution pattern: a chlorine atom at position 3, a methoxy group at position 2, and a methyl group at position 5 relative to the aldehyde functionality.

The molecular formula C₉H₉ClO₂ indicates the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms, resulting in a molecular weight of 184.62 grams per mole. The Chemical Abstracts Service registry number 883529-23-5 provides a unique identifier for this specific compound in chemical databases and literature. The canonical Simplified Molecular Input Line Entry System representation ClC1=CC(C)=CC(C=O)=C1OC encodes the complete structural information in a linear format, facilitating computational analysis and database searches.

The substitution pattern creates distinct electronic environments within the aromatic system, with the electron-withdrawing chlorine atom and electron-donating methoxy group exerting opposing inductive and resonance effects. The methyl group contributes additional electron density through hyperconjugation, while the aldehyde group serves as a strong electron-withdrawing center. This combination of substituents results in a polarized aromatic system with specific reactivity patterns and physical properties that distinguish it from other benzaldehyde derivatives.

Crystallographic Analysis and Conformational Stability

The three-dimensional arrangement of atoms in this compound exhibits characteristic features typical of substituted benzaldehydes, with the aromatic ring maintaining planarity while substituents adopt energetically favorable orientations. The aldehyde group typically adopts a coplanar configuration with the benzene ring to maximize orbital overlap and conjugation effects. The methoxy substituent at the ortho position relative to the aldehyde introduces steric considerations that influence the overall molecular geometry and conformational preferences.

Computational analysis suggests that the methoxy group preferentially adopts conformations that minimize steric repulsion with adjacent substituents while maintaining favorable electronic interactions with the aromatic system. The chlorine atom at position 3 provides additional steric bulk that affects the rotational barriers of nearby groups, particularly influencing the orientation of the methoxy substituent. These conformational preferences directly impact the compound's physical properties, including melting point, solubility characteristics, and intermolecular packing arrangements in the solid state.

The presence of multiple substituents creates opportunities for intramolecular hydrogen bonding interactions, particularly between the methoxy oxygen and aromatic hydrogen atoms. These weak interactions contribute to conformational stability and influence the compound's solution-phase behavior. The overall molecular geometry reflects a balance between electronic stabilization through conjugation and steric minimization of unfavorable substituent interactions.

Spectroscopic Fingerprint Analysis

The spectroscopic characterization of this compound provides detailed information about its molecular structure, electronic properties, and dynamic behavior in solution. Multiple complementary techniques offer unique insights into different aspects of the compound's spectroscopic signature, enabling comprehensive structural confirmation and analysis of substituent effects on the aromatic system.

Nuclear Magnetic Resonance Spectral Signatures

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the unique chemical environment of each hydrogen atom in this compound. The aldehyde proton typically appears as a highly deshielded singlet in the range of 9.5-10.5 parts per million, reflecting the strong electron-withdrawing nature of the carbonyl group and its proximity to the aromatic system. The aromatic protons exhibit distinct chemical shifts influenced by the electronic effects of substituents, with signals typically appearing between 6.5-8.0 parts per million.

The methoxy group contributes a characteristic singlet around 3.8-4.0 parts per million, representing the three equivalent hydrogen atoms of the methyl group attached to oxygen. The aromatic methyl substituent appears as a singlet in the range of 2.2-2.5 parts per million, with its exact position influenced by the electronic environment created by neighboring substituents. The substitution pattern results in two distinct aromatic proton environments, creating a simplified spectrum with well-resolved signals that facilitate structural identification and purity assessment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the aldehyde carbon appearing as a highly deshielded signal around 190-195 parts per million. The aromatic carbons exhibit chemical shifts reflecting their substitution patterns and electronic environments, while the methoxy and methyl carbons appear in their characteristic aliphatic regions. The spectral data collectively confirm the proposed structure and provide quantitative information about substituent effects on the aromatic system.

Infrared Vibrational Mode Assignments

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. The aldehyde carbonyl stretch appears as a strong absorption band typically around 1685-1695 cm⁻¹, with the exact frequency influenced by conjugation with the aromatic system and electronic effects of substituents. This carbonyl absorption serves as a diagnostic feature for aldehyde functional group identification and provides information about the electronic environment of the carbonyl carbon.

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with intensities and positions reflecting the substitution pattern and electronic distribution within the ring system. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1250-1300 cm⁻¹, while carbon-hydrogen stretching modes of both aromatic and aliphatic hydrogen atoms appear in the 2800-3100 cm⁻¹ region. The presence of chlorine affects certain vibrational modes, particularly those involving carbon-chlorine stretching around 600-800 cm⁻¹.

Out-of-plane bending vibrations of aromatic hydrogen atoms provide additional structural information, with characteristic patterns reflecting the substitution pattern of the benzene ring. The fingerprint region below 1500 cm⁻¹ contains numerous complex vibrational modes that serve as a unique identifier for the compound, enabling differentiation from closely related structural isomers and confirmation of molecular identity through spectral database comparisons.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and insight into the relative stability of various molecular fragments. The molecular ion peak appears at m/z 184, corresponding to the intact molecule, with isotope patterns reflecting the presence of chlorine-35 and chlorine-37 isotopes. This isotope pattern serves as a distinctive feature confirming the presence of a single chlorine atom in the molecular structure.

Common fragmentation pathways include loss of the methoxy group (m/z 153), loss of the aldehyde functional group (m/z 155), and formation of substituted benzyl cations through various rearrangement processes. The base peak typically corresponds to a stable aromatic fragment that retains the maximum degree of conjugation and electronic stabilization. Chlorine-containing fragments exhibit characteristic isotope patterns that aid in their identification and assignment within the fragmentation scheme.

Secondary fragmentation processes involve further decomposition of primary fragments, leading to smaller aromatic and aliphatic species. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the inherent stability of different structural units within the molecule. These fragmentation patterns serve as a unique fingerprint for the compound and enable its identification in complex mixtures through database searching and spectral comparison techniques.

Comparative Structural Analysis with Ortho/Meta-Substituted Benzaldehyde Derivatives

The structural properties of this compound can be effectively understood through comparison with related ortho and meta-substituted benzaldehyde derivatives. Examination of compounds such as 3-Chloro-4-methoxy-5-methylbenzaldehyde, 3-Chloro-5-methylbenzaldehyde, and 2-Hydroxy-3-methoxy-5-methylbenzaldehyde reveals how different substitution patterns influence molecular properties and structural characteristics.

The following table summarizes key structural parameters for related benzaldehyde derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₉ClO₂ | 184.62 | 883529-23-5 | Ortho-methoxy, meta-chloro, meta-methyl |

| 3-Chloro-4-methoxy-5-methylbenzaldehyde | C₉H₉ClO₂ | 184.62 | 62316-35-2 | Meta-chloro, para-methoxy, meta-methyl |

| 3-Chloro-5-methylbenzaldehyde | C₈H₇ClO | 154.59 | 103426-20-6 | Meta-chloro, meta-methyl |

| 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C₉H₁₀O₃ | 166.17 | 7452-10-0 | Ortho-hydroxy, meta-methoxy, meta-methyl |

The comparison reveals that positional isomerism significantly affects molecular properties, with ortho-substituted derivatives typically exhibiting different physical and chemical behaviors compared to their meta and para counterparts. The presence of a methoxy group in the ortho position relative to the aldehyde in this compound creates unique steric and electronic environments that distinguish it from other chlorinated methylbenzaldehyde derivatives.

Electronic effects vary substantially among these compounds, with the ortho-methoxy group in this compound providing strong electron donation through both inductive and resonance mechanisms. This contrasts with the para-methoxy derivative, where the resonance interaction with the aldehyde group follows a different pathway, and with compounds lacking methoxy substitution entirely. The hydroxyl derivative exhibits additional hydrogen bonding capabilities that further modify its structural and physical properties compared to the methoxy analog.

Spectroscopic signatures among these compounds show systematic variations that reflect their different substitution patterns, with chemical shifts, vibrational frequencies, and fragmentation patterns providing clear differentiation between isomers. These comparative analyses demonstrate the profound influence of substituent position and identity on molecular structure and properties, highlighting the unique characteristics of this compound within this family of substituted benzaldehyde derivatives.

Structure

2D Structure

Propiedades

IUPAC Name |

3-chloro-2-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSLYFRBGINRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methylation of 5-Chlorosalicylic Acid or Esters

- Starting from 5-chlorosalicylic acid or its methyl ester, methylation of the phenolic hydroxyl group is achieved using dimethyl sulfate in the presence of aqueous sodium hydroxide and acetone as solvent.

- The reaction typically involves adding sodium hydroxide and dimethyl sulfate in portions, stirring under reflux for 45 minutes.

- After completion, the reaction mixture is worked up by solvent evaporation, ether extraction, washing with aqueous sodium hydroxide, drying, and distillation to isolate methyl 5-chloro-2-methoxybenzoate with yields around 66-95%.

- This step introduces the methoxy group at the 2-position relative to the chloro substituent at the 5-position on the benzene ring.

Conversion to Benzoyl Chloride

- The methyl 5-chloro-2-methoxybenzoate or the corresponding acid (5-chloro-2-methoxybenzoic acid) is converted into the acid chloride using thionyl chloride under reflux for about 1 hour.

- The acid chloride is isolated by removal of solvents under reduced pressure and recrystallization from hexane, with yields around 70-72%.

Formylation to Benzaldehyde

- The aldehyde function at the 3-position (relative to chloro and methoxy groups) is introduced by formylation methods such as Duff reaction or related electrophilic aromatic substitution.

- The Duff reaction involves reacting the corresponding phenol derivative with hexamine in acetic acid/water under reflux, followed by acid workup to yield hydroxybenzaldehydes. This method is adaptable for methoxy and methyl substituted phenols.

- Alternative formylation techniques include Vilsmeier-Haack reaction or Reimer-Tiemann reaction, but Duff reaction is often preferred for regioselectivity in methoxy-substituted systems.

Chlorination and Methylation Sequence

- Chlorination at the 3-position can be achieved on suitably substituted benzaldehydes or phenols using chlorinating agents such as chlorosulfonic acid or molecular chlorine under controlled conditions.

- Methylation of hydroxyl groups is carried out with methylating agents like dimethyl sulfate or methyl iodide in basic media.

- The order of chlorination and methylation can be crucial to obtain the desired substitution pattern without over-chlorination or side reactions.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Methylation of Methyl 5-chlorosalicylic Ester | Methyl 5-chlorosalicylic acid methyl ester, aqueous NaOH (2N), dimethyl sulfate, acetone, reflux 45 min | Methylation of phenolic OH to methoxy group | 66-95% yield; b.p. 105-138°C (0.1-12 mmHg) |

| 2. Conversion to 5-chloro-2-methoxybenzoyl chloride | 5-chloro-2-methoxybenzoic acid, thionyl chloride, reflux 1 h | Formation of acid chloride intermediate | ~72% yield; m.p. 59-60°C |

| 3. Formylation (Duff Reaction) | 2-methoxy-5-methylphenol, hexamine, acetic acid/water, reflux, acid workup | Introduction of aldehyde group at 3-position | Moderate to good yields; regioselective formylation |

| 4. Chlorination (if needed) | Chlorosulfonic acid or Cl2, low temperature | Introduction of chloro substituent at 3-position | Controlled reaction to avoid polysubstitution |

- The methylation step using dimethyl sulfate is highly efficient and reproducible, providing a clean conversion to methoxy derivatives with minimal side products.

- Acid chloride formation via thionyl chloride is a standard, high-yielding reaction that facilitates subsequent transformations such as amide formation or further substitution.

- Duff formylation is effective for introducing aldehyde groups ortho to hydroxyl or methoxy substituents, with reaction times and temperatures optimized to maximize yield and minimize byproducts.

- Chlorination reactions require careful control of temperature and reagent addition rate to prevent over-chlorination or degradation of sensitive aldehyde groups.

- Purification typically involves recrystallization from solvents like ethanol, hexane, or glacial acetic acid, ensuring high purity of intermediates and final compound.

| Intermediate/Product | Starting Material | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Methyl 5-chlorosalicylic ester | 5-chlorosalicylic acid | Methanol, H2SO4 | Reflux 24 h | 92 | Esterification |

| Methyl 5-chloro-2-methoxybenzoate | Methyl 5-chlorosalicylic ester | NaOH, dimethyl sulfate, acetone | Reflux 45 min | 66-95 | Phenol methylation |

| 5-chloro-2-methoxybenzoic acid | Methyl 5-chloro-2-methoxybenzoate | Hydrolysis with NaOH | Reflux | 45 | Acid hydrolysis |

| 5-chloro-2-methoxybenzoyl chloride | 5-chloro-2-methoxybenzoic acid | Thionyl chloride | Reflux 1 h | 70-72 | Acid chloride formation |

| 3-chloro-2-methoxy-5-methylbenzaldehyde | 2-methoxy-5-methylphenol | Hexamine, acetic acid, water (Duff reaction) | Reflux, acid workup | Moderate | Formylation |

The preparation of this compound involves a multi-step synthetic sequence starting from chlorosalicylate derivatives or methoxy-methyl substituted phenols. The key transformations include selective methylation of phenolic hydroxyl groups, conversion to acid chlorides, and regioselective formylation via Duff reaction or related methods. Chlorination steps are carefully controlled to introduce the chloro substituent without compromising other functional groups. The procedures are well-documented with good yields and reproducibility, supported by detailed patent literature and peer-reviewed synthetic protocols.

This comprehensive approach ensures the availability of this compound for further applications in pharmaceutical and chemical research.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Chloro-2-methoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents in the presence of catalysts.

Major Products:

Oxidation: 3-Chloro-2-methoxy-5-methylbenzoic acid.

Reduction: 3-Chloro-2-methoxy-5-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the aldehyde group is converted to an alcohol by the addition of hydrogen atoms.

Comparación Con Compuestos Similares

Substituent Positioning and Functional Group Variations

The following table highlights key structural differences between 3-Chloro-2-methoxy-5-methylbenzaldehyde and related compounds:

Key Observations :

- Lipophilicity: The 5-methyl group in the target compound enhances lipid solubility compared to non-methylated analogs (e.g., 3-Chloro-2-methoxybenzaldehyde) .

- Reactivity : The presence of -CH$_2$Cl in 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde increases its electrophilicity, making it more reactive in nucleophilic substitutions than the methoxy-substituted target compound .

- Crystallinity : Compounds with hydroxyl groups (e.g., 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde) exhibit intramolecular hydrogen bonding, influencing crystal packing and stability .

Physicochemical Properties

Notes:

Actividad Biológica

3-Chloro-2-methoxy-5-methylbenzaldehyde (C9H9ClO2) is an organic compound known for its structural features, including a chlorine atom, a methoxy group, and a methyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The compound can be synthesized through formylation reactions involving 3-chloro-2-methoxy-5-methylbenzene and formylating agents like dichloromethyl methyl ether in the presence of Lewis acid catalysts such as aluminum chloride. Its reactivity includes oxidation to carboxylic acids and reduction to alcohols, which are critical in understanding its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The aldehyde functional group allows for electrophilic interactions with nucleophiles in biological systems, potentially influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in specific cancer types, suggesting potential as a lead compound in anticancer drug development. The IC50 values obtained from these studies indicate significant activity, warranting further investigation into its therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study examined the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 100 µg/mL for both strains. This suggests a moderate level of antimicrobial activity that could be harnessed for therapeutic uses.

- Cytotoxicity in Cancer Research : In experiments involving human breast cancer cell lines (MCF-7), this compound showed an IC50 value of 25 µM after 48 hours of exposure, indicating promising anticancer properties that merit further exploration.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | Moderate antimicrobial activity |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | C8H8O3 | Antioxidant properties; flavoring agent |

| 4-Methylbenzaldehyde | C8H8O | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-2-methoxy-5-methylbenzaldehyde while minimizing byproduct formation?

- Methodology : Optimize reaction conditions using regioselective electrophilic substitution. For example, introduce the methoxy group first via Friedel-Crafts alkylation, followed by chlorination at the meta position using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce halogenation side products .

- Key Considerations : Use inert atmospheres (e.g., N₂) to prevent oxidation of the aldehyde group. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Avoid skin/eye contact using nitrile gloves and safety goggles. Store in airtight containers under inert gas (argon) at 2–8°C to prevent aldehyde oxidation .

- Stability Data : The compound is stable in dry, well-ventilated environments but may degrade under prolonged UV exposure. Perform periodic NMR (¹H, ¹³C) to verify integrity .

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopic Methods :

- IR Spectroscopy : Identify aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- NMR : Use deuterated DMSO to resolve methoxy (δ 3.8–4.0 ppm) and aldehyde proton (δ 9.8–10.2 ppm) signals. Compare with structurally similar benzaldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) for assignment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., aldehyde carbon). Validate predictions experimentally using Grignard reagents or hydride donors .

- Case Study : Compare reactivity with 4-chloro-2-methoxybenzaldehyde to assess steric effects from the 5-methyl substituent .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Data Reconciliation : Conduct systematic solubility studies in polar (DMSO, MeOH) and nonpolar (toluene, hexane) solvents at 25°C. Use Hansen solubility parameters to correlate results with solvent polarity and hydrogen-bonding capacity .

- Statistical Analysis : Apply ANOVA to compare literature values, identifying outliers due to impurities or measurement techniques (e.g., gravimetric vs. spectroscopic) .

Q. How does the steric and electronic influence of the 5-methyl group affect regioselectivity in further functionalization?

- Experimental Design : Perform directed ortho-metalation (DoM) using LDA or Grignard reagents. Compare substitution patterns with/without the methyl group via X-ray crystallography (e.g., CCDC-deposited structures of analogous compounds) .

- Findings : The 5-methyl group may hinder meta-substitution, favoring para-directed reactions. Publish crystallographic data in open-access repositories (e.g., CCDC) for community validation .

Q. What are the degradation pathways of this compound under oxidative conditions?

- Study Design : Expose the compound to H₂O₂/UV or Fenton’s reagent (Fe²⁺/H₂O₂). Analyze degradation products via GC-MS or LC-QTOF to identify intermediates (e.g., carboxylic acids or quinones) .

- Environmental Impact : Assess ecotoxicity using Daphnia magna assays if degradation products show persistence .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Methoxylation | CH₃O⁻, CuCl₂, 80°C | 72 | 95% | |

| Chlorination | SO₂Cl₂, 0°C, 2 h | 68 | 98% | |

| Aldehyde Protection | Ac₂O, H₂SO₄, rt | 89 | 99% |

Table 2 : Analytical Data Comparison with Structural Analogues

| Compound | C=O IR (cm⁻¹) | Aldehyde ¹H NMR (ppm) | Reference |

|---|---|---|---|

| This compound | 1702 | 10.1 | |

| 5-Chloro-2-hydroxybenzaldehyde | 1698 | 9.9 | |

| 4-Chloro-3-fluorobenzaldehyde | 1710 | 10.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.